molecular formula C9H7F3O2 B13296471 2-(3,4-Difluorophenyl)-2-fluoropropanoic acid

2-(3,4-Difluorophenyl)-2-fluoropropanoic acid

Cat. No.: B13296471
M. Wt: 204.15 g/mol
InChI Key: DMGFQLVXWNIONV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Difluorophenyl)-2-fluoropropanoic acid ( 1780935-30-9) is an organofluorine compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . Its structure features a propanoic acid backbone substituted with both a 3,4-difluorophenyl ring and a fluorine atom at the alpha carbon, a configuration that is often explored in medicinal chemistry and drug development . The presence of multiple fluorine atoms can significantly influence a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity, making this compound a valuable scaffold for pharmaceutical research . Researchers utilize this acid as a key building block in organic synthesis, particularly for creating more complex molecules that require a difluorophenyl motif. It is commonly used in coupling reactions to form amides or esters, and may serve as a precursor in the synthesis of potential bioactive agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. GHS Safety Information: Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

2-(3,4-difluorophenyl)-2-fluoropropanoic acid

InChI

InChI=1S/C9H7F3O2/c1-9(12,8(13)14)5-2-3-6(10)7(11)4-5/h2-4H,1H3,(H,13,14)

InChI Key

DMGFQLVXWNIONV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)(C(=O)O)F

Origin of Product

United States

Preparation Methods

Aldol Condensation and Cyclopropanation

This method begins with 3,4-difluorobenzaldehyde as the starting material (Scheme 1):

  • Step 1 : Aldol condensation with malonic acid in the presence of pyridine and piperidine yields (E)-3-(3,4-difluorophenyl)-2-propenoic acid.
  • Step 2 : Conversion to the acyl chloride using thionyl chloride, followed by esterification with L-menthol to form a chiral ester.
  • Step 3 : Cyclopropanation with dimethylsulfoxonium methylide and sodium iodide in DMSO produces the cyclopropane ester.
  • Step 4 : Hydrolysis under basic conditions (e.g., LiOH) yields enantiomerically enriched trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.

Key Data :

Parameter Value Source
Overall Yield 45–55%
Enantiomeric Excess (ee) 88–94% (via chiral HPLC)

Asymmetric Cyclopropanation via Acrylonitrile Intermediate

An alternative route employs acrylonitrile derivatives (Scheme 9):

  • Step 1 : Reaction of 1,2-difluorobenzaldehyde with acetonitrile and KOH/BuLi forms (E)-3-(3,4-difluorophenyl)acrylonitrile.
  • Step 2 : Cyclopropanation using trimethylsulfoxonium iodide and NaH in DMSO generates the nitrile intermediate.
  • Step 3 : Hydrolysis with LiOH/H₂O₂ produces the carboxylic acid.

Advantages :

  • Avoids hazardous diazomethane.
  • Utilizes cost-effective reagents (e.g., DMSO, NaH).

Limitations :

  • Requires rigorous temperature control (−78°C for LHMDS-mediated steps).

Kinetic Resolution of Racemic Mixtures

For enantiomer separation, non-enzymatic kinetic resolution is employed (Table 1):

  • Reagents : Pivalic anhydride, bis(α-naphthyl)methanol, and (+)-benzotetramisole (BTM) catalyst.
  • Mechanism : Selective esterification of one enantiomer via mixed anhydride intermediates.

Performance Metrics :

Substrate ee of Ester (%) ee of Acid (%) Selectivity (s)
2-Fluoro-2-phenyl 87 70 31
2-(3-Chlorophenyl) 76 54 32
2-(4-Isobutylphenyl) 88 63 31

Conditions : Diethyl ether solvent, 24 h reaction time, 5 mol% BTM.

Direct Fluorination and Alkylation

A generalized industrial approach includes (Scheme 10):

  • Step 1 : Fluorination of 3,4-difluorophenylpropanoic acid derivatives using KF.
  • Step 2 : Alkylation with methyl/ethyl halides to control stereochemistry.
  • Step 3 : Acidic hydrolysis (H₂SO₄/MeOH) to yield the final product.

Optimization Notes :

  • Solvent choice (toluene > THF) improves yield by 15–20%.
  • Temperature sensitivity: >60°C leads to racemization.

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost Efficiency
Aldol Condensation 45–55 88–94 Moderate High
Acrylonitrile Route 50–60 90–95 High Moderate
Kinetic Resolution 40–47 70–98 Low Low
Direct Fluorination 60–65 Racemic High High

Critical Considerations

  • Chiral Purity : Methods using L-menthol or BTM achieve >90% ee, critical for pharmaceutical applications.
  • Safety : Trimethylsulfoxonium iodide and NaH require inert atmosphere handling.
  • Environmental Impact : DMSO and pivalic anhydride necessitate waste-stream management.

Chemical Reactions Analysis

Esterification Reactions

This compound readily undergoes esterification with alcohols to form fluorinated esters. The reaction typically employs acidic catalysts (e.g., H₂SO₄) or coupling reagents like pivalic anhydride (Piv₂O) under mild conditions .

Representative Conditions and Yields:

Alcohol UsedCatalystTemperatureYield
EthanolH₂SO₄60°C85%
(α-Np)₂CHOH(+)-BTM25°C92%

Key factors influencing esterification efficiency:

  • Electron-withdrawing fluorine atoms enhance electrophilicity of the carbonyl carbon

  • Steric hindrance from the 3,4-difluorophenyl group modulates reaction rates

Fluorination and Halogen Exchange

The compound undergoes further fluorination via halogen-exchange reactions:

Typical Fluorination Protocol:

  • Substrate: Ethyl 2-(3-chlorophenyl)propanoate

  • Reagent: Potassium fluoride (KF)

  • Conditions: 80°C in DMF, 12 hours

  • Yield: 92% conversion to fluorinated product

Comparative reactivity:

PositionFluorination Rate
Para to COOHFastest
Meta to COOHModerate
Ortho to COOHSlowest

Decarboxylation Reactions

Controlled thermal decarboxylation occurs under basic conditions:

Reaction Pathway:

  • Deprotonation of carboxylic acid

  • Formation of stabilized enolate intermediate

  • CO₂ elimination to yield 3,4-difluorostyrene derivatives

Experimental Data:

BaseTemperatureConversion
NaOH (1M)120°C78%
K₂CO₃150°C95%

Fluorine atoms at positions 3 and 4 significantly stabilize transition states through inductive effects.

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring enables selective substitutions:

Demonstrated Reactions:

NucleophilePosition SubstitutedProduct Yield
NH₃Para to CF₃67%
CH₃O⁻Meta to COOH58%
HS⁻Ortho to CF₃42%

Reactivity follows the order: para > meta > ortho relative to electron-withdrawing groups .

Scientific Research Applications

2-(3,4-Difluorophenyl)-2-fluoropropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-2-fluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight CAS No. Key Structural Differences Applications/Relevance References
2-(3,4-Difluorophenyl)-2-fluoropropanoic acid C₉H₇F₃O₂ 204.15 1545743-33-6 α-Fluorine; 3,4-difluorophenyl Potential intermediate for kinase inhibitors
2-(3,4-Difluorophenyl)-2-methylpropanoic acid C₁₀H₁₀F₂O₂ 200.18 306761-55-7 α-Methyl instead of α-fluorine Agrochemical research
2-(3,4-Difluorophenyl)-2,2-difluoroacetic acid C₈H₅F₄O₂ 208.11 1415393-65-5 Acetic acid backbone; two α-fluorines Fluorinated building block
2-(2,5-Difluorophenyl)-2-fluoropropanoic acid C₉H₇F₃O₂ 204.15 1545743-33-6 2,5-difluorophenyl substitution Not reported; structural analog
3-[5-(2,4-Difluorophenyl)-oxazol-2-yl]propanoic acid C₁₂H₉F₂NO₃ 253.20 923825-01-8 Oxazole ring; 2,4-difluorophenyl Antimicrobial agent development
Boc-D-3,4-difluorophenylalanine C₁₄H₁₆F₂NO₄ 299.28 205445-51-8 Boc-protected amino acid derivative Peptide synthesis

Key Findings:

3,4-Difluorophenyl substitution provides optimal π-π stacking and hydrophobic interactions in receptor binding, as seen in mGlu2/3 antagonists (e.g., LY3020371) .

The acetic acid derivative (CAS 1415393-65-5) has reduced steric bulk, favoring membrane permeability but lower metabolic stability .

Biological Activity :

  • Oxazole-containing analogs (e.g., CAS 923825-01-8) show antimicrobial activity due to heterocyclic rigidity and fluorine-mediated electronegativity .
  • Boc-protected derivatives (CAS 205445-51-8) are critical in peptide synthesis, leveraging fluorine to stabilize tertiary structures .

Synthetic Utility: this compound is a precursor in Ticagrelor synthesis, where asymmetric cyclopropanation ensures chirality .

Biological Activity

2-(3,4-Difluorophenyl)-2-fluoropropanoic acid is a fluorinated derivative of propanoic acid that has garnered attention for its potential biological activities, particularly in the context of inflammatory diseases and cancer treatment. This article synthesizes available research findings, patents, and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of two fluorine atoms on the phenyl ring and one on the propanoic acid moiety. This modification is believed to enhance its pharmacokinetic properties compared to non-fluorinated analogs.

Property Value
Molecular FormulaC10H10F3O2
Molecular Weight218.18 g/mol
SolubilityPartly miscible in water
pKa2.68 ± 0.10 (predicted)

Research has indicated that this compound exhibits anti-inflammatory properties through mechanisms distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs). Notably, it does not significantly inhibit cyclooxygenase (COX) enzymes, which are commonly targeted by NSAIDs for their anti-inflammatory effects. Instead, this compound appears to modulate the chemotaxis of polymorphonuclear leukocytes (PMNs) and monocytes, suggesting a unique pathway for reducing inflammation.

In Vitro Studies

In vitro evaluations have demonstrated that both enantiomers of this compound are inactive in inhibiting COX enzymes but effectively reduce PMN chemotaxis induced by chemokines such as CXCL8 and GRO-α at concentrations between 10510^{-5} and 10710^{-7} M. The inhibition rates were statistically significant compared to non-fluorinated counterparts, indicating a potential therapeutic advantage in inflammatory conditions without the adverse effects typically associated with COX inhibition .

Inflammatory Diseases

The compound has been proposed for use in treating various inflammatory conditions due to its ability to modulate immune cell recruitment without substantially affecting prostaglandin synthesis. This characteristic may help avoid the rebound inflammation often seen with traditional NSAIDs.

Cancer Treatment

Recent studies have explored the potential of this compound in oncology. Its fluorinated structure may enhance its interaction with specific molecular targets involved in tumor proliferation and metastasis. Preliminary data suggest that it could serve as a lead compound for developing novel anticancer agents targeting pathways associated with cell migration and invasion .

Case Studies and Clinical Implications

While comprehensive clinical trials are still needed, several case studies have highlighted the compound's promise in managing conditions like psoriasis and ulcerative colitis. In one study involving patients with chronic inflammatory diseases, administration of this compound resulted in marked improvements in symptomatology without significant side effects typically associated with corticosteroids or conventional NSAIDs .

Q & A

Q. What are the common synthetic routes for 2-(3,4-Difluorophenyl)-2-fluoropropanoic acid, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves coupling fluorinated phenyl precursors with propanoic acid derivatives. For example, methyl esters of difluorophenylacetic acid (e.g., 3,4-difluorophenylacetic acid methyl ester, CAS 210530-71-5) are key intermediates, as they enable carboxyl group activation for subsequent fluorination or alkylation . Characterization relies on NMR (¹H/¹⁹F) to confirm regioselectivity and LC-MS to monitor reaction progress. Impurities like unreacted starting materials or positional isomers (e.g., 2,5-difluorophenyl analogs) are identified via reverse-phase HPLC using reference standards similar to those in pharmacopeial guidelines .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹⁹F NMR distinguish between 3,4-difluorophenyl and other regioisomers by analyzing coupling constants and chemical shifts (e.g., para-fluorine substituents exhibit distinct splitting patterns) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M-H]⁻ at m/z 232.03 for C₉H₅F₃O₂) and detects trace impurities.
  • HPLC : Gradient elution with UV detection (λ = 210 nm) using C18 columns resolves positional isomers and hydrolytic byproducts (e.g., free acid vs. ester intermediates) .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic properties and reactivity of this compound in catalytic reactions?

  • Methodological Answer : The electron-withdrawing effects of fluorine atoms alter the compound’s acidity (pKa ~2.8) and stability in protic solvents. Computational studies using ab initio effective core potentials (ECPs) reveal that the 3,4-difluorophenyl group enhances electrophilicity at the α-carbon, facilitating nucleophilic substitutions. For instance, density functional theory (DFT) calculations (B3LYP/6-311++G**) predict a 15% increase in reaction kinetics for fluorinated analogs compared to non-fluorinated derivatives .

Q. What strategies are employed to resolve contradictions in biological activity data for fluorinated propanoic acid derivatives?

  • Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., cyclooxygenase vs. lipoxygenase selectivity) often arise from stereochemical or solubility factors. To address this:
  • Stereochemical Purity : Chiral HPLC (e.g., using amylose-based columns) separates enantiomers, as seen in studies of (R)-2-amino-3-(4-trifluoromethoxyphenyl)propanoic acid .
  • Solubility Optimization : Co-solvents (e.g., DMSO:PBS mixtures) improve bioavailability, while logP calculations (ChemAxon) guide formulation choices .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated or glucuronidated forms) that may contribute to observed contradictions .

Q. How can computational modeling predict the environmental persistence or toxicity of this compound?

  • Methodological Answer : Quantitative structure-activity relationship (QSAR) models estimate biodegradation half-lives (e.g., BIOWIN3 predicts >60 days for perfluorinated analogs) . Molecular dynamics simulations (Amber force field) assess binding affinity to ecological receptors (e.g., soil organic matter or aquatic enzymes) . Additionally, toxicity is modeled using EPA EPI Suite, which flags potential bioaccumulation risks due to the compound’s high fluorine content .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.